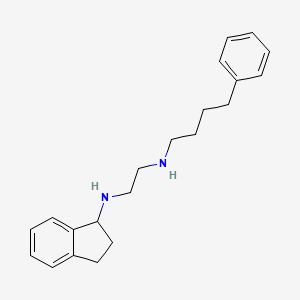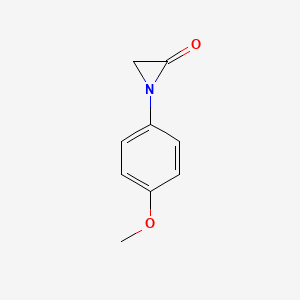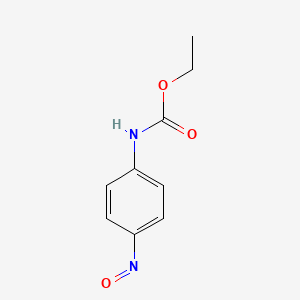![molecular formula C15H33ClN4O B12575362 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1) CAS No. 499194-70-6](/img/structure/B12575362.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylmethylidene group, which imparts significant reactivity and versatility in chemical synthesis and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) typically involves the reaction of decanoyl chloride with 4-aminobutylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Phenylthiosemicarbazide
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) stands out due to its unique hydrazinylmethylidene group, which imparts distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biological research, where it can be used to explore new reaction pathways and biological mechanisms .
Eigenschaften
CAS-Nummer |
499194-70-6 |
|---|---|
Molekularformel |
C15H33ClN4O |
Molekulargewicht |
320.90 g/mol |
IUPAC-Name |
N-[4-(hydrazinylmethylideneamino)butyl]decanamide;hydrochloride |
InChI |
InChI=1S/C15H32N4O.ClH/c1-2-3-4-5-6-7-8-11-15(20)18-13-10-9-12-17-14-19-16;/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20);1H |
InChI-Schlüssel |
ALSMXSLOWJIETM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCCCN=CNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)


